2-Formyl-3-butanone
Overview
Description
It is a branched-chain aldehyde that contains both an aldehyde group and a ketone group, making it a unique compound in organic chemistry . This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-butanone can be achieved through several methods. One common method involves the oxidation of 2-methyl-3-hydroxybutanal using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the Strecker degradation of amino acids, where the compound is formed through the reaction of amino acids with reducing sugars under heat .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic oxidation of 2-methyl-3-hydroxybutanal. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-3-oxobutanoic acid using oxidizing agents like potassium permanganate.
Condensation: It can participate in aldol condensation reactions to form larger molecules, especially in the presence of base catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Major Products Formed
Oxidation: 2-methyl-3-oxobutanoic acid
Reduction: 2-methyl-3-hydroxybutanal
Condensation: Various aldol condensation products depending on the reactants used
Scientific Research Applications
2-Formyl-3-butanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-3-butanone involves its reactivity with nucleophiles due to the presence of the carbonyl group. The slightly positive carbon atom in the carbonyl group is susceptible to nucleophilic attacks, leading to various chemical transformations . This reactivity is crucial in its role as an intermediate in organic synthesis and its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-methylbutanal: Another branched-chain aldehyde with similar reactivity but lacks the ketone group.
3-methylbutanal: Similar structure but with the methyl group at a different position.
2-methyl-3-oxobutanoic acid: The oxidized form of 2-Formyl-3-butanone.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a ketone group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
2-methyl-3-oxobutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTLTMLEQPLVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453291 | |
Record name | Butanal, 2-methyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-91-7 | |
Record name | Butanal, 2-methyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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